molecular formula C13H16O3 B8363295 2-(2,4-Dimethoxyphenyl)cyclopentanone

2-(2,4-Dimethoxyphenyl)cyclopentanone

Cat. No. B8363295
M. Wt: 220.26 g/mol
InChI Key: AXNGDABPWYINRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dimethoxyphenyl)cyclopentanone is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-Dimethoxyphenyl)cyclopentanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Dimethoxyphenyl)cyclopentanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2,4-Dimethoxyphenyl)cyclopentanone

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)cyclopentan-1-one

InChI

InChI=1S/C13H16O3/c1-15-9-6-7-11(13(8-9)16-2)10-4-3-5-12(10)14/h6-8,10H,3-5H2,1-2H3

InChI Key

AXNGDABPWYINRV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2CCCC2=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-bromo-2,4-dimethoxybenzene (345 μL, 1.2 eq.) in dry THF (0.5 mL) was added dropwise, under N2, to a suspension of Mg turnings (64 mg, 1.3 eq.) in dry THF (0.7 mL) and in presence of a catalitic amount of I2. The reaction mixture was stirred at reflux for 1 hr and then cooled down to 0° C. To this mixture was added dropwise a solution of 2-chlorocyclopentanone (0.2 mL, 2 mmol) in anh. THF (0.5 mL) and the reaction mixture was heated to reflux for 2 hr. The mixture was allowed to cool at r.t., it was diluted with Et2O and slowly mixed with ice and 1M HCl. The organic layer was then separated, washed twice with brine and dried over anh. Na2SO4. The solids were filtered and the solvent evaporated. The crude red oil was purified by flash chromatography (silica gel, cHex/EtOAc 8:2) to give the title compound (297 mg, 67%) as a yellow oil.
Quantity
345 μL
Type
reactant
Reaction Step One
[Compound]
Name
Mg
Quantity
64 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
67%

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